Superior Conformational Stability of the gauche Isomer in Bicyclopropyl vs. Other Rotamers
The gauche conformer of bicyclopropyl is more stable in the liquid phase than the s-trans conformer. This is a quantifiable energetic differentiation not present in simpler molecules like cyclopropane, which has no such internal rotation. The energy difference directly impacts its spectroscopic properties and potential intermolecular interactions [1].
| Evidence Dimension | Conformational Stability (Gibbs Free Energy Difference) |
|---|---|
| Target Compound Data | gauche conformer more stable than s-trans by approximately 150 cal/mol |
| Comparator Or Baseline | s-trans conformer of bicyclopropyl |
| Quantified Difference | ΔG ≈ -150 cal/mol (in favor of gauche) |
| Conditions | Liquid phase, determined by IR band intensity and NMR vicinal coupling constant measurements at various temperatures |
Why This Matters
This quantifiable conformational preference dictates bicyclopropyl's solution-phase structure, influencing its spectroscopic signatures and its behavior as a molecular building block in stereoselective syntheses, unlike its non-rotatable analogs.
- [1] de Meijere, A.; Lüttke, W.; Heinrich, F. Die Rotationsisomerie des Bicyclopropyls, I. IR- und 1H-NMR-spektroskopische Untersuchungen an Bicyclopropyl, Octadeuteriobicyclopropyl und einigen Bicyclopropyl-Derivaten. Justus Liebigs Ann. Chem. 1974, 1974, 306-327. View Source
